1-(3-Bromopropyl)-4-fluorobenzene
Overview
Description
1-(3-Bromopropyl)-4-fluorobenzene is an organic compound with the molecular formula C9H10BrF It consists of a benzene ring substituted with a bromopropyl group at the 1-position and a fluorine atom at the 4-position
Mechanism of Action
Target of Action
Brominated compounds like this are often used in organic synthesis, particularly in reactions such as the suzuki–miyaura coupling .
Mode of Action
In the context of Suzuki–Miyaura coupling, 1-(3-Bromopropyl)-4-fluorobenzene may act as an electrophile. The bromine atom can be replaced by a nucleophile in a reaction facilitated by a palladium catalyst . This is a common mode of action for brominated organic compounds in synthetic chemistry.
Result of Action
In a synthetic chemistry context, its primary effect would be the formation of new carbon-carbon bonds via reactions such as the Suzuki–Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromopropyl)-4-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 4-fluorobenzyl alcohol followed by a substitution reaction with 1,3-dibromopropane. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-4-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and amines.
Elimination Reactions: Alkenes are the major products.
Oxidation and Reduction: Various alcohols, ketones, or alkanes can be formed depending on the specific reaction conditions.
Scientific Research Applications
1-(3-Bromopropyl)-4-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug candidates.
Material Science: It is employed in the preparation of polymers and other advanced materials.
Biological Studies: The compound is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Comparison with Similar Compounds
1-(3-Bromopropyl)-4-fluorobenzene can be compared with similar compounds such as:
1-(3-Bromopropyl)benzene: Lacks the fluorine atom, which can affect its reactivity and applications.
4-Fluorobenzyl bromide: Has a different substitution pattern, leading to different chemical properties and reactivity.
1-(3-Chloropropyl)-4-fluorobenzene: The chlorine atom can influence the compound’s reactivity compared to the bromine atom.
Properties
IUPAC Name |
1-(3-bromopropyl)-4-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVWLBZEYMAAHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563432 | |
Record name | 1-(3-Bromopropyl)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24484-55-7 | |
Record name | 1-(3-Bromopropyl)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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